N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0818949
InChI: InChI=1S/C16H14ClN5OS/c17-13-8-4-5-9-14(13)18-15(23)10-11-24-16-19-20-21-22(16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,23)
SMILES: C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3Cl
Molecular Formula: C16H14ClN5OS
Molecular Weight: 359.8 g/mol

N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide

CAS No.:

Cat. No.: VC0818949

Molecular Formula: C16H14ClN5OS

Molecular Weight: 359.8 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)thio]propanamide -

Specification

Molecular Formula C16H14ClN5OS
Molecular Weight 359.8 g/mol
IUPAC Name N-(2-chlorophenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide
Standard InChI InChI=1S/C16H14ClN5OS/c17-13-8-4-5-9-14(13)18-15(23)10-11-24-16-19-20-21-22(16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,23)
Standard InChI Key YOPMWIDYCUULDZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3Cl
Canonical SMILES C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator